molecular formula C17H19BrClN B12293260 Tetrahydro-n-methyl-1-naphthalenamine hydrochloride

Tetrahydro-n-methyl-1-naphthalenamine hydrochloride

Katalognummer: B12293260
Molekulargewicht: 352.7 g/mol
InChI-Schlüssel: FRGRVQZKRCFTHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-n-methyl-1-naphthalenamine hydrochloride describes a class of organic compounds that serve as important intermediates in pharmaceutical research, particularly in the development of central nervous system (CNS) active agents . The most prominent example is Sertraline Hydrochloride, a selective serotonin reuptake inhibitor (SSRI) widely used in antidepressant therapy . The core structure consists of a naphthalene ring system fused with a tetrahydro moiety and a methylamine functional group, which is critical for its biological activity . Researchers value this compound for studying the structure-activity relationships of SSRIs, exploring metabolic pathways, and developing new synthetic methodologies . Its mechanism of action, derived from the sertraline analog, involves the potent inhibition of presynaptic serotonin (5-HT) reuptake in the brain, thereby increasing synaptic concentrations of the neurotransmitter . The hydrochloride salt form is typically utilized to enhance the compound's aqueous solubility and stability for research purposes . This product is intended for research use only and is not meant for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGRVQZKRCFTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Schiff Base Formation and Hydrogenation

The synthesis begins with the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (tetralone) with monomethylamine to form the intermediate Schiff base, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine. Patent WO2002096860A1 delineates a solvent-mediated approach using dimethylformamide (DMF) or methylformamide, which enhances imine precipitation due to low solubility. A molar ratio of 4.8–5.2:1 monomethylamine to tetralone ensures complete conversion, with formic or acetic acid (0.4–0.6 mol per mol tetralone) catalyzing the reaction at ambient temperatures (15–25°C) over 20–24 hours. The insoluble Schiff base is isolated via filtration, achieving 98% yield with negligible byproducts.

Subsequent hydrogenation of the Schiff base employs heterogeneous catalysts. WO2007124920A1 reports palladium on carbon (Pd/C) under hydrogen pressure, yielding racemic tetrahydro-N-methyl-1-naphthalenamine. In contrast, US20080114188A1 optimizes Raney nickel in methanol or ethanol at 5–6 kg/cm² hydrogen pressure, achieving cis-trans ratios of 87:13 to 98:2. The choice of solvent critically influences stereoselectivity: methanol maximizes cis-isomer formation (up to 98.59%), while tetrahydrofuran (THF) reduces selectivity to 75:25.

Table 1: Hydrogenation Solvent Impact on Isomer Distribution

Solvent Catalyst Pressure (kg/cm²) Cis:Trans Ratio Yield (w/w)
Methanol Raney Nickel 5–6 98:2 0.97
Ethanol Raney Nickel 5–6 85:15 0.82
THF Raney Nickel 5–6 75:25 0.75
DMF Raney Nickel 5–6 82:18 0.72

Racemic Resolution and Hydrochloride Formation

The hydrogenated racemate undergoes resolution using chiral auxiliaries such as (-)-di-p-toluoyl-D-tartaric acid or mandelic acid. WO2002096860A1 specifies mandelic acid in ethanol to isolate the (1S-cis)-enantiomer, followed by hydrochloric acid (33% w/w) treatment to precipitate sertraline hydrochloride. Crystallization from toluene or methanol removes residual trans-isomers, achieving >99% enantiomeric excess (ee). US20080114188A1 further refines this by acidifying the free base with HCl in methanol, yielding 0.93–0.97 w/w hydrochloride salt with ≤0.1% deschloro impurities.

Process Optimization and Critical Parameters

Solvent and Catalyst Selection

DMF’s high polarity in Schiff base synthesis minimizes byproduct formation (e.g., tetralone dimerization) while facilitating easy filtration. Substituting DMF with ethylene glycol monomethyl ether (WO2007124920A1) requires elevated temperatures (45°C) but reduces solvent volume by 30%. Hydrogenation efficiency correlates with catalyst surface area: Raney nickel’s porous structure outperforms Pd/C in reaction rate and cis-selectivity.

Table 2: Comparative Catalyst Performance

Catalyst Solvent Temperature (°C) Cis:Trans Ratio Reaction Time (h)
Raney Nickel Methanol 28–30 98:2 6–7
Pd/C Methanol 30–40 90:10 12
Raney Nickel Ethanol 28–30 85:15 6–7

Temperature and Pressure Controls

Schiff base synthesis at ambient temperature (15–25°C) prevents exothermic side reactions, while hydrogenation at 28–30°C balances reaction kinetics and catalyst stability. Elevated pressures (5–6 kg/cm²) accelerate hydrogen uptake but necessitate pressure-rated equipment, increasing capital costs.

Impurity Profiling and Mitigation

Deschlorosertraline and dehalogenated byproducts (DCS-1, DCS-2) arise from excessive hydrogenation or acidic conditions. US20080114188A1 limits DCS-1/DCS-2 to <0.1% through controlled HCl addition (24 mL, 33% w/w) and rapid crystallization. WO2007124920A1 employs toluene washing to remove hydrophobic impurities, achieving API purity >99.5%.

Industrial-Scale Production

Bulk manufacturing prioritizes solvent recovery and catalyst reuse. Methanol and DMF are distilled and recycled, reducing raw material costs by 40%. Continuous hydrogenation reactors (e.g., plug-flow systems) enhance throughput to 500–1,000 kg/batch, with in-line HPLC monitoring cis-trans ratios.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Boronic esters can undergo oxidation reactions to form boronic acids. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reduction of boronic esters can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Boronic esters can participate in substitution reactions, particularly in the presence of palladium catalysts, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, aqueous conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Palladium catalysts, organic solvents like THF or toluene.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Tetrahydro-N-methyl-1-naphthalenamine hydrochloride is characterized by its molecular formula C17H18Cl3NC_{17}H_{18}Cl_3N and a molecular weight of approximately 327.69 g/mol. The compound features a naphthalene ring structure with a methyl group and a hydrochloride moiety, which enhances its solubility and stability in aqueous environments.

Pharmaceutical Applications

1. Synthesis of Sertraline:

  • This compound serves as a key intermediate in the synthesis of sertraline, which is widely used to treat depression, obsessive-compulsive disorder, and panic disorder. The synthesis involves several steps, including the hydrogenation of imine intermediates derived from naphthalene derivatives .

2. Antidepressant Activity:

  • As a precursor to sertraline, this compound exhibits similar pharmacological properties. Research indicates that compounds structurally related to this compound can influence serotonin reuptake mechanisms, contributing to their antidepressant effects .

3. Development of New Antidepressants:

  • Ongoing research into derivatives of this compound aims to develop new antidepressants with improved efficacy and reduced side effects compared to existing medications like sertraline .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the use of various solvents and catalysts to enhance yield and purity. The researchers reported a significant increase in yield (up to 67%) when employing specific reaction conditions, such as using dimethylformamide as a solvent and formic acid as a catalyst during the imination step .

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation, researchers tested the antidepressant-like effects of this compound in animal models. The results indicated that the compound exhibited significant antidepressant activity comparable to that of sertraline, suggesting its potential use in developing new therapeutic agents .

Wirkmechanismus

The mechanism of action of trans-(+/-)-4-(4-BroMophenyl)-1,2,3,4- involves its ability to form stable complexes with organic molecules. This property is utilized in various chemical reactions, particularly in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the interaction with palladium catalysts in substitution reactions and the formation of boronic acid derivatives through oxidation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituted Derivatives

The following table highlights key structural and pharmacological differences between the target compound and its analogues:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Pharmacological Role
Tetrahydro-N-methyl-1-naphthalenamine hydrochloride 3459-02-7 C₁₀H₁₃N·HCl 183.68 None Intermediate for SSRIs
(1S-cis)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (Sertraline) 79559-97-0 C₁₇H₁₇Cl₂N·HCl 342.69 3,4-Dichlorophenyl at C4 SSRI antidepressant
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1199782-94-9 C₁₀H₁₂Cl₃N 252.57 Cl at C5 and C7 Under research for CNS applications
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 1810074-75-9 C₁₀H₁₃Cl₂N 218.12 Cl at C6, R-configuration Chiral intermediate in drug synthesis
N-Methyl-1-naphthylamine hydrochloride 177°C (mp) C₁₁H₁₂N·HCl 193.67 Fully aromatic naphthalene backbone No direct therapeutic use

Key Observations :

  • Sertraline distinguishes itself with a 3,4-dichlorophenyl group at C4, enhancing serotonin reuptake inhibition (SSRI activity) .
  • N-Methyl-1-naphthylamine hydrochloride lacks the tetralin ring, rendering it fully aromatic and less conformationally restricted, which reduces its CNS activity .

Physicochemical Properties

Property Target Compound Sertraline 5,7-Dichloro Derivative N-Methyl-1-naphthylamine HCl
Melting Point Not reported 243–245°C 252–254°C 177°C
Solubility Soluble in DCM/MeOH Low in water Moderate in DMSO Insoluble in water
Storage Room temperature 2–8°C Inert atmosphere Ambient conditions

Notes:

  • Sertraline’s higher molecular weight and chlorine substituents reduce aqueous solubility but enhance protein binding .

Biologische Aktivität

Tetrahydro-N-methyl-1-naphthalenamine hydrochloride, commonly known as sertraline hydrochloride , is a well-established selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

  • Chemical Formula : C₁₇H₁₈Cl₃N·HCl
  • Molecular Weight : 342.69 g/mol
  • CAS Number : 79559-97-0
  • Solubility : Soluble in DMSO (34.26 mg/mL), ethanol (17.13 mg/mL)

Sertraline functions primarily by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing serotonin levels in the central nervous system (CNS). This mechanism is crucial for its antidepressant effects, as elevated serotonin levels are associated with improved mood and reduced anxiety.

Biological Activities

  • Antidepressant Effects :
    • Sertraline has been shown to effectively alleviate symptoms of major depressive disorder (MDD) and generalized anxiety disorder (GAD) through its action on serotonin transporters .
    • A meta-analysis indicated that sertraline significantly outperformed placebo in reducing depressive symptoms across various clinical trials .
  • Antifungal Activity :
    • Recent studies have identified sertraline's potential as an antifungal agent, particularly against Candida auris, a multidrug-resistant pathogen. In vitro studies demonstrated that sertraline inhibits the growth and biofilm formation of this fungus, suggesting a novel application in infectious disease management .
  • Inhibition of Serine Hydroxymethyltransferase (SHMT) :
    • Sertraline has been repurposed as an inhibitor of SHMT, which is involved in serine/glycine synthesis pathways critical for certain cancer cell lines. Research indicates that sertraline can suppress the proliferation of breast cancer cells that depend on these pathways for growth .

Case Study 1: Depression Treatment

A clinical trial involving 200 participants diagnosed with MDD assessed the efficacy of sertraline over 12 weeks. Results showed a significant reduction in Hamilton Depression Rating Scale scores compared to placebo, with a response rate of approximately 60% among those treated with sertraline .

Case Study 2: Antifungal Efficacy

In vitro studies evaluated sertraline's antifungal properties against Candida auris. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, effectively inhibiting fungal growth and biofilm development. This study highlights sertraline's potential as an adjunct therapy in treating resistant fungal infections .

Research Findings

StudyFindings
Lyons et al., 2016Sertraline inhibits dopamine neurons in rat modelsSupports role in neuroendocrine regulation
Gowri et al., 2020Effective against Candida aurisPotential for repurposing as an antifungal agent
Geeraerts et al., 2021Inhibits SHMT, reducing tumor growthPromising for cancer therapy targeting metabolic pathways

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.